1-Methylcyclohexanecarboxylic acid

Descripción general

Descripción

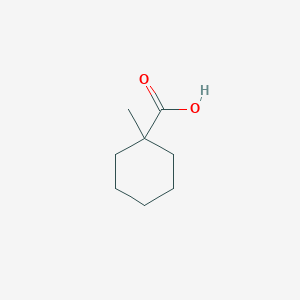

1-Methylcyclohexanecarboxylic acid (CAS 1123-25-7) is a tertiary carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a cyclohexane ring substituted with a methyl group and a carboxylic acid group at the same carbon, resulting in a rigid, branched framework.

Métodos De Preparación

1-Methylcyclohexanecarboxylic acid can be synthesized through several methods:

Carbonation of Grignard Reagent: This method involves the carbonation of the Grignard reagent derived from 1-chloro-1-methylcyclohexane.

Friedel-Crafts Condensation: This method involves the condensation of 1-chloro-1-methylcyclohexane with methyl 2-furancarboxylate, followed by saponification and oxidation.

Hydrogenation and Saponification: This method involves the successive hydrogenation and saponification of the starting materials.

Análisis De Reacciones Químicas

1-Methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methyl group and the carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemistry

MCCA serves as an internal standard in analytical chemistry, particularly in the determination of valproic acid metabolites. Its stable structure allows for accurate quantification in complex mixtures . Additionally, it acts as an intermediate in the synthesis of various compounds, including fungicides like Fenhexamid, which highlights its importance in agricultural chemistry.

Biology

In biological research, MCCA has been studied for its effects on neuroblastoma cells. Specifically, it promotes the maturation of murine neuroblastoma cells in vitro. This property suggests potential applications in cancer research and therapy development . Furthermore, MCCA has been shown to modulate neurotransmitter activity in the brain, contributing to its role as an anticonvulsant agent .

Medicine

MCCA exhibits anticonvulsant properties and has been investigated for its pharmacokinetic characteristics. Studies indicate that it influences the electrical activity of Purkinje cells in the cerebellum, enhancing intracerebellar inhibition. This mechanism may provide insights into developing treatments for epilepsy and other neurological disorders .

Case Study 1: Anticonvulsant Activity

A study conducted on rats demonstrated that MCCA significantly decreased the spontaneous firing rate of Purkinje cells without affecting complex spike frequency. The compound's ability to enhance inhibition following stimulation indicates its potential therapeutic benefits for managing seizures .

Case Study 2: Cancer Research

Research on murine neuroblastoma cells revealed that MCCA promotes cellular differentiation and maturation. This finding underscores its potential as a therapeutic agent in oncology, particularly for targeting neuroblastoma and possibly other cancers through modulation of cell signaling pathways.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Internal standard for valproic acid metabolites | Enhances accuracy in analytical methods |

| Intermediate in fungicide synthesis | Essential for agricultural applications | |

| Biology | Maturation of neuroblastoma cells | Potential cancer therapy application |

| Medicine | Anticonvulsant properties | Modulates neurotransmitter activity |

| Effects on Purkinje cell electrical activity | Insights into epilepsy treatment |

Mecanismo De Acción

1-Methylcyclohexanecarboxylic acid exerts its effects through several mechanisms:

Anticonvulsant Activity: The compound acts as an anticonvulsant by modulating the activity of neurotransmitters in the brain.

Cellular Effects: It causes the maturation of murine neuroblastoma cells by affecting cellular energetics and differentiation pathways.

Molecular Targets: The compound targets specific enzymes and receptors involved in neurotransmission and cellular differentiation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclohexanecarboxylic Acid (CAS 98-89-5)

- Structure : Lacks the methyl group, resulting in a simpler cyclohexane ring.

- Properties : Higher melting point (30–32°C vs. 34–39°C) and lower molecular weight (128.17 g/mol ) due to reduced steric hindrance .

- Reactivity : More reactive in esterification due to less steric shielding of the carboxylic group .

- Applications : Used in fragrance synthesis and as a corrosion inhibitor, contrasting with 1-methylcyclohexanecarboxylic acid’s role in rigid intermediates .

1-Adamantanecarboxylic Acid

- Structure : Adamantane backbone provides extreme rigidity and thermal stability.

- Properties : Higher melting point (~150°C ) and molecular weight (180.24 g/mol ) .

- Synthesis: Produced via Koch-Haaf carboxylation of adamantanol, similar to this compound but requiring harsher conditions .

- Applications : Key in antiviral drug synthesis (e.g., adapalene), leveraging its stability for prolonged biological activity .

Cyclohex-1-enylcarboxylic Acid

- Structure : Contains a double bond, introducing planar sp² hybridization.

- Reactivity : Undergoes electrophilic addition (e.g., with diazodiphenylmethane) 10× faster than saturated analogs due to conjugation with the carboxylic group .

- Applications : Used in polymer crosslinking, whereas this compound’s saturated structure favors steric-controlled reactions .

3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

- Structure : Diester derivative with a methoxy group.

- Properties : Higher solubility in polar solvents (logP 1.55 ) and melting point (74–75°C ) .

- Applications: Intermediate in asymmetric synthesis, contrasting with the mono-functional reactivity of this compound .

Data Table: Key Comparative Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | logP | Key Application |

|---|---|---|---|---|---|

| This compound | 142.20 | 34–39 | 132–140 (19 mmHg) | 2.04 | Pharmaceutical intermediates |

| Cyclohexanecarboxylic acid | 128.17 | 30–32 | 232–235 | 1.65 | Fragrances, corrosion inhibitors |

| 1-Adamantanecarboxylic acid | 180.24 | ~150 | Sublimes >200 | 3.10 | Antiviral agents |

| Cyclohex-1-enylcarboxylic acid | 140.18 | 48–50 | 215–220 | 1.80 | Polymer chemistry |

| 3-(Methoxycarbonyl)cyclohexanecarboxylic acid | 186.21 | 74–75 | Decomposes | 1.55 | Asymmetric synthesis |

Research Findings and Reactivity Insights

- Electrochemical Behavior : this compound forms anhydrides at −1.26 V vs SCE , slightly more reducible than adamantane analogs (−1.14 V) due to ring strain .

- Lactonization : Under superacidic conditions, its derivatives undergo ring contraction to form 1,4-lactones , a pathway hindered in deuterated analogs .

- Steric Effects : The methyl group reduces nucleophilic substitution rates by 40% compared to cyclohexanecarboxylic acid in amidation reactions .

Actividad Biológica

1-Methylcyclohexanecarboxylic acid (MCCA) is an organic compound classified as a carboxylic acid, notable for its various biological activities, particularly in pharmacological contexts. This article delves into the biological activity of MCCA, focusing on its effects on neuronal activity, differentiation of neuroblastoma cells, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- CAS Number : 1123-25-7

- IUPAC Name : 1-methylcyclohexane-1-carboxylic acid

- Solubility : Soluble in chloroform and methanol .

Effects on Neuronal Activity

Research indicates that MCCA has significant effects on the electrical activity of Purkinje cells in the cerebellar cortex. A study conducted by Simiand et al. (1979) demonstrated that intravenous administration of MCCA (200-400 mg/kg) resulted in a decrease in spontaneous simple spike activity of Purkinje cells without affecting complex spike frequency. This suggests that MCCA enhances inhibitory neurotransmission, likely through GABAergic interneurons .

Neuroblastoma Cell Differentiation

MCCA has been shown to induce differentiation in murine neuroblastoma cells. Studies have reported that MCCA causes maturation of these cells in vitro, which is crucial for understanding its potential as an anticonvulsant agent. The compound's mechanism appears to involve alterations in mitochondrial metabolism, specifically reducing oxygen consumption in neuroblastoma cells, which is indicative of a shift towards a differentiated state .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of MCCA:

Case Study 1: Anticonvulsant Properties

In a series of experiments assessing the anticonvulsant properties of MCCA, researchers found that it effectively reduced seizure-like activity in animal models. The compound was administered alongside other anticonvulsants to evaluate synergistic effects, revealing promising results that warrant further investigation into its clinical applications.

Case Study 2: Neuroblastoma Differentiation

A study focused on the differentiation effects of MCCA on neuroblastoma cells highlighted its potential role as a therapeutic agent for neuroblastoma treatment. The results indicated significant morphological changes and reduced proliferation rates in treated cells compared to controls, supporting its use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methylcyclohexanecarboxylic acid, and how can its purity be validated?

- Methodological Answer : A representative synthesis involves coupling this compound with amines via carbodiimide-mediated reactions. For example, reacting it with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine yields an amide product (65% yield after silica gel chromatography). Purity is validated using H/C NMR, IR spectroscopy, and mass spectrometry (EI/HR-MS) to confirm structure and absence of impurities .

- Experimental Design : Optimize reaction stoichiometry (1:1 molar ratio), use n-hexane/EtOAc (2:1) for column chromatography, and characterize via melting point (78–79°C) and spectral data matching.

Q. How does the acidity of this compound compare to other carboxylic acids, and what factors influence its pKa?

- Methodological Answer : Carboxylic acids typically exhibit pKa values between 1–5 due to resonance stabilization of the conjugate base. For this compound, the cyclohexyl ring introduces steric and electronic effects. Comparative studies with model compounds (e.g., succinic acid) using spectrophotometric titration in buffered solutions (pH 2.6–7.6) can determine pKa. Its reported pKa is ~5.13 at 25°C .

- Data Analysis : Use UV-Vis spectroscopy to track deprotonation, and apply the Henderson-Hasselbalch equation to calculate pKa. Compare with cyclohexanecarboxylic acid (pKa ~4.8) to assess methyl group effects.

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is soluble in polar organic solvents (e.g., methanol, chloroform) but poorly soluble in water. Solubility data are critical for reaction solvent selection and crystallization. For instance, recrystallization from n-hexane/EtOAc mixtures improves yield .

- Practical Tip : Pre-dissolve in methanol for aqueous reactions, and avoid protic solvents if esterification is intended to prevent side reactions.

Propiedades

IUPAC Name |

1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHQLKUNRPCYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149979 | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-25-7 | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.